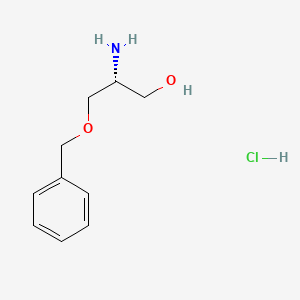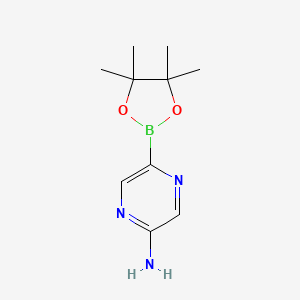
5-Brom-1-methylisoindolin-hydrochlorid
Übersicht
Beschreibung
5-Bromo-1-methylisoindoline hydrochloride is an organic compound with the chemical formula C9H10BrClN. It is a derivative of isoindoline, a bicyclic compound that contains a nitrogen atom in its structure. The presence of a bromine atom at the 5-position and a methyl group at the 1-position of the isoindoline ring, along with the hydrochloride salt, gives this compound its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-methylisoindoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Used in the production of specialty chemicals and materials, including dyes and pigments.
Biochemische Analyse
Biochemical Properties
5-Bromo-1-methylisoindoline hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of 5-Bromo-1-methylisoindoline hydrochloride to the active site of the enzyme, thereby influencing its activity. Additionally, this compound can interact with nucleic acids, potentially affecting processes such as DNA replication and transcription .
Cellular Effects
The effects of 5-Bromo-1-methylisoindoline hydrochloride on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 5-Bromo-1-methylisoindoline hydrochloride can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of specific proteins that are essential for cellular functions .
Molecular Mechanism
At the molecular level, 5-Bromo-1-methylisoindoline hydrochloride exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, which can result in either inhibition or activation of these targets . For instance, the binding of 5-Bromo-1-methylisoindoline hydrochloride to an enzyme’s active site can inhibit its activity, thereby affecting the metabolic pathways in which the enzyme is involved. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-1-methylisoindoline hydrochloride can change over time in laboratory settings. Studies have shown that the stability of this compound can be influenced by various factors, such as temperature and pH . Over time, 5-Bromo-1-methylisoindoline hydrochloride may degrade, leading to a reduction in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular function, such as alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 5-Bromo-1-methylisoindoline hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage level must be reached for the compound to exert its effects .
Metabolic Pathways
5-Bromo-1-methylisoindoline hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of drugs and other xenobiotics . These interactions can affect the metabolic flux and levels of various metabolites in the body. Additionally, 5-Bromo-1-methylisoindoline hydrochloride may influence the activity of cofactors that are essential for enzymatic reactions .
Transport and Distribution
The transport and distribution of 5-Bromo-1-methylisoindoline hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments. For example, the compound may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to various organelles .
Subcellular Localization
The subcellular localization of 5-Bromo-1-methylisoindoline hydrochloride is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methylisoindoline hydrochloride typically involves the bromination of 1-methylisoindoline. The reaction is carried out by treating 1-methylisoindoline with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination at the 5-position.
Industrial Production Methods: Industrial production of 5-Bromo-1-methylisoindoline hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified by recrystallization or chromatography to remove any impurities.
Types of Reactions:
Substitution Reactions: 5-Bromo-1-methylisoindoline hydrochloride can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Reduction of 5-Bromo-1-methylisoindoline hydrochloride can lead to the formation of 1-methylisoindoline or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) or ether.
Major Products:
Substitution: Formation of substituted isoindoline derivatives.
Oxidation: Formation of isoindoline-5-one or other oxidized products.
Reduction: Formation of 1-methylisoindoline or partially reduced derivatives.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-methylisoindoline hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and the isoindoline ring structure play crucial roles in its binding affinity and specificity. The exact pathways involved can vary depending on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
5-Bromoisoindoline: Lacks the methyl group at the 1-position.
1-Methylisoindoline: Lacks the bromine atom at the 5-position.
5-Chloro-1-methylisoindoline hydrochloride: Contains a chlorine atom instead of a bromine atom at the 5-position.
Uniqueness: 5-Bromo-1-methylisoindoline hydrochloride is unique due to the presence of both the bromine atom and the methyl group, which confer specific chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
5-bromo-1-methyl-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c1-6-9-3-2-8(10)4-7(9)5-11-6;/h2-4,6,11H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYJGRVECRRQTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CN1)C=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593409 | |
| Record name | 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223595-18-4 | |
| Record name | 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1289497.png)

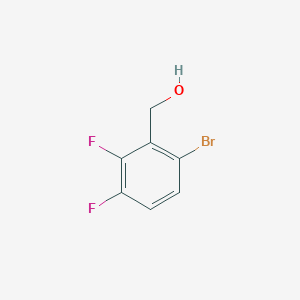
![tert-butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1289507.png)

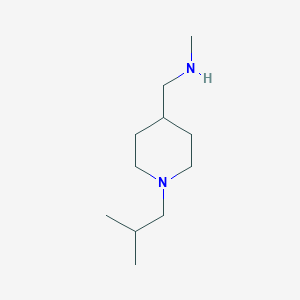
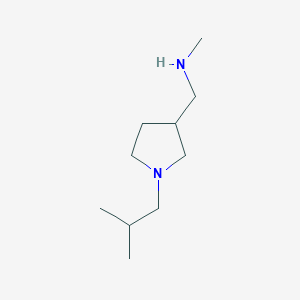


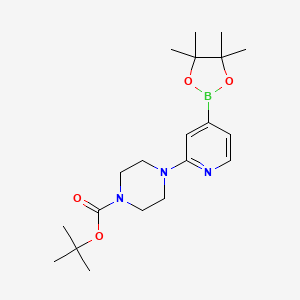
![(3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1289519.png)
